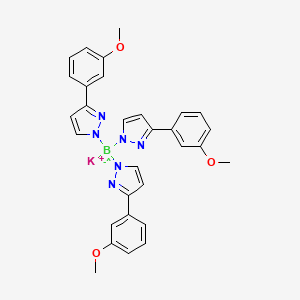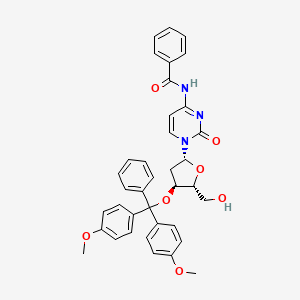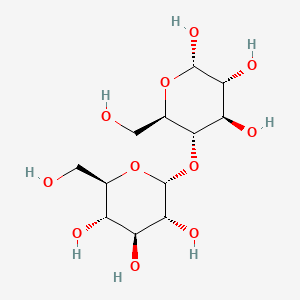
Clorhidrato de (1-metilnaftalen-2-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylnaphthalen-2-yl)methanamine hydrochloride, also known as (1-Methylnaphthalen-2-yl)methanamine hydrochloride, is a useful research compound. Its molecular formula is C₁₂H₁₄ClN and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality (1-Methylnaphthalen-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylnaphthalen-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades químicas
“Clorhidrato de (1-metilnaftalen-2-il)metanamina” es un compuesto orgánico con la fórmula molecular C12H14ClN {svg_1}. Tiene un peso molecular de 207.70 g/mol {svg_2}. El nombre IUPAC para este compuesto es N-metil-1-naftalen-1-ilmetanamina; clorhidrato {svg_3}.
Monitoreo de la calidad del aire
“this compound” se ha utilizado como reactivo para la determinación de isocianatos en el aire mediante detección UV o fluorescencia {svg_4}.
Síntesis de terbinafina
“this compound” se ha utilizado en la preparación de un intermedio clave necesario para la síntesis de terbinafina, un medicamento antifúngico {svg_5}.
Mecanismo De Acción
Target of Action
Similar compounds such as methenamine have been reported to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
It’s worth noting that related compounds like methenamine are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Biochemical Pathways
For instance, methenamine is known to have a broad-spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 20770 , which could potentially influence its bioavailability.
Result of Action
Related compounds like methenamine are known to be used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Análisis Bioquímico
Biochemical Properties
(1-Methylnaphthalen-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . Additionally, it is involved in the preparation of key intermediates required for the synthesis of terbinafine . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (1-Methylnaphthalen-2-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used in the preparation of intermediates for drug synthesis, indicating its role in enzyme inhibition or activation . Additionally, it can influence gene expression by binding to DNA or RNA molecules, thereby altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause lasting changes in cellular function.
Dosage Effects in Animal Models
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(1-Methylnaphthalen-2-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the synthesis of terbinafine indicates its involvement in metabolic pathways related to drug metabolism . These interactions can lead to changes in the overall metabolic profile of the cells or organisms.
Transport and Distribution
The transport and distribution of (1-Methylnaphthalen-2-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for predicting its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1-Methylnaphthalen-2-yl)methanamine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in the nucleus can influence gene expression, while its presence in the cytoplasm can impact metabolic processes.
Propiedades
IUPAC Name |
(1-methylnaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNZRFECZEUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)


![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)

